molecular formula C14H15NO B1580965 (1S,2S)-2-Amino-1,2-diphenyl-ethanol CAS No. 23190-17-2

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Cat. No. B1580965
CAS RN: 23190-17-2
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-KBPBESRZSA-N
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Description

“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” is a chiral compound. It is a precursor to chiral 2-oxazolines . The compound has a linear formula of C6H5CH(OH)CH(NH2)CH2OH .


Molecular Structure Analysis

The molecular structure of “(1S,2S)-2-Amino-1,2-diphenyl-ethanol” can be determined by various methods such as X-ray crystallography . The compound has a molecular weight of 167.21 .


Physical And Chemical Properties Analysis

“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” is a solid compound with an assay of 97% . It has an optical activity of [α]25/D +37°, c = 1 in 1 M HCl .

Scientific Research Applications

Catalyst in Enantioselective Reduction

(Jia Yao-zhong et al., 2010) synthesized derivatives of (1S,2S)-2-amino-1,2-diphenyl-ethanol, applying them in the enantioselective borane reduction of propiophenone. They explored the relationship between catalyst structure and enantioselectivity.

Asymmetric Reformatsky Reaction

(M. Ai, 1998) utilized derivatives of (1S,2S)-2-amino-1,2-diphenyl-ethanol in asymmetric Reformatsky reactions. They studied the effect of chiral aminoalcohol structure on enantioselectivity and investigated various reaction parameters.

Study in Stereochemistry

(D. Gani et al., 1983) investigated the stereochemistry of the rearrangement of 2-aminoethanol using derivatives of (1S,2S)-2-amino-1,2-diphenyl-ethanol, contributing to understanding the enzymatic rearrangement processes.

Synthesis of Enantiopure Ephenamine

(A. Jesus Velho et al., 2020) detailed the synthesis of enantiopure ephenamine using 1,2-diphenyl-2-aminoethanol. This compound is significant in organic chemistry and pharmaceuticals as a chiral auxiliary and intermediate.

Enantioselective Alkylation

(Hailan Zhang et al., 2004) modified (1S,2S)-2-amino-1,2-diphenyl-ethanol for enantioselective alkylation of N-diphenylphosphinoyl arylimines, achieving high enantiomeric selectivities.

Quantum Chemical Characterization

(Zhou Chang-hu, 2013) conducted quantum chemical studies on 1,2-diphenyl-2-(1-phenylethylamino) ethanol, providing theoretical insights into the molecular properties of the compound.

properties

IUPAC Name

(1S,2S)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352133
Record name (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

CAS RN

23190-17-2
Record name (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-(-)-2-Amino-1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
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(1S,2S)-2-Amino-1,2-diphenyl-ethanol
Reactant of Route 3
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
Reactant of Route 4
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
Reactant of Route 5
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
Reactant of Route 6
(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Citations

For This Compound
5
Citations
KS Kim, SO Choi, JM Park, YJ Lee, JH Kim - Tetrahedron: Asymmetry, 2001 - Elsevier
Pd(0)-catalyzed allylic amination of 3-bromocyclohexene with (1S,2S)-2-amino-1,2-diphenylethanol and subsequent intramolecular oxyselenenylation of the resulting allylic amine 6 …
Number of citations: 14 www.sciencedirect.com
LJ Goossen, H Liu, KR Dress… - Angewandte Chemie …, 1999 - Wiley Online Library
The suprafacial, vicinal addition of a heterocyclic moiety and a hydroxyl group is achieved by the osmium‐catalyzed asymmetric aminohydroxylation (AA) of olefins with amino‐…
Number of citations: 49 onlinelibrary.wiley.com
Y Nakagawa, R Schäfer - Angewandte Chemie International …, 1999 - Wiley Online Library
Only 7 pg of substance are needed to measure solid–solid phase transitions in n‐alkanes with a new type of calorimeter (see schematic picture). This corresponds to a transition heat of …
Number of citations: 15 onlinelibrary.wiley.com
LJ Gooßen, H Liu, KR Dress… - Angewandte …, 1999 - Wiley Online Library
Die suprafaciale, vicinale Addition einer Heterocycleneinheit und einer Hydroxygruppe wird durch die Osmium‐katalysierte asymmetrische Aminohydroxylierung (AA) von Olefinen mit …
Number of citations: 6 onlinelibrary.wiley.com
Y Nakagawa, R Schäfer - Angewandte Chemie, 1999 - Wiley Online Library
Nur 7 pg Substanz reichen bei einem neuen Kalorimetertyp (siehe schematische Darstellung) aus, um Fest‐fest‐Phasenübergänge in n‐Alkanen nachzuweisen. Dem entspricht eine …
Number of citations: 3 onlinelibrary.wiley.com

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